molecular formula C17H14N6OS2 B3537962 N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B3537962
M. Wt: 382.5 g/mol
InChI Key: QMDFRTOSNYDACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as MBT-TAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBT-TAT is a thioacetamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of MBT-TAT is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause cellular damage. MBT-TAT has also been found to modulate the expression of certain genes that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MBT-TAT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. MBT-TAT has also been found to have a protective effect on neurons, which may be due to its ability to modulate certain signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of MBT-TAT is its ability to exhibit multiple biological activities, which makes it a promising candidate for the development of therapeutics. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.

Future Directions

There are several future directions for research on MBT-TAT. One area of interest is the development of more potent derivatives that exhibit improved therapeutic efficacy. Another area of interest is the investigation of the potential use of MBT-TAT in the treatment of neurodegenerative diseases. Finally, the elucidation of the exact mechanism of action of MBT-TAT will be important for the optimization of its use in various applications.

Scientific Research Applications

MBT-TAT has been extensively studied for its potential therapeutic applications in various areas of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, MBT-TAT has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-6-5-9-13-15(11)19-16(26-13)18-14(24)10-25-17-20-21-22-23(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDFRTOSNYDACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 3
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N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 5
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

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